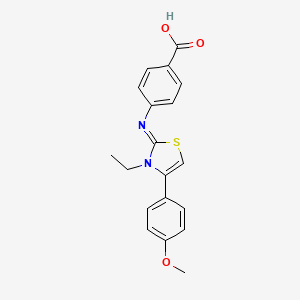

(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid

Description

(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid is a synthetic organic compound characterized by its unique thiazole and benzoic acid moieties

Properties

IUPAC Name |

4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-3-21-17(13-6-10-16(24-2)11-7-13)12-25-19(21)20-15-8-4-14(5-9-15)18(22)23/h4-12H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKKPQKKULXCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the benzoic acid group. Common reagents used in these reactions include ethylamine, 4-methoxybenzaldehyde, and various catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid exhibit significant antimicrobial properties. Research indicates that thiazole derivatives can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives of thiazole have shown promising results against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Anticancer Properties

Compounds containing thiazole moieties have been investigated for their anticancer activities. A study focusing on thiazolidinone derivatives revealed that certain modifications could lead to enhanced cytotoxic effects against cancer cell lines. Specifically, compounds with similar structural features have demonstrated high inhibition rates in leukemia and CNS cancer cell lines, suggesting a potential application in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been explored. Research indicates that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The structural characteristics of (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid may contribute to its ability to inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis or other inflammatory disorders .

Synthesis and Derivatives

The synthesis of (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid involves several steps, including the formation of the thiazole ring and subsequent functionalization. Variations in the synthesis process can yield derivatives with enhanced biological activities. For example, modifying the substituents on the thiazole or benzoic acid moieties can lead to compounds with improved potency against specific targets .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid can be compared with other thiazole-containing compounds, such as:

Thiazole: A simpler structure with similar chemical properties.

Benzothiazole: Contains a fused benzene and thiazole ring, offering different reactivity.

Thiazolidine: A saturated thiazole ring with different biological activities. This compound is unique due to its specific substitution pattern and the presence of both thiazole and benzoic acid groups, which confer distinct chemical and biological properties.

Biological Activity

(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The thiazole moiety is known for its diverse biological properties, including anticancer, anticonvulsant, and anti-inflammatory activities. This article reviews the current understanding of the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of thiazole derivatives often involves interaction with specific biological targets. For instance, they may act as inhibitors of certain enzymes or modulate receptor activity. The presence of the methoxyphenyl group in this compound is believed to enhance its lipophilicity and facilitate cellular uptake, thereby increasing its efficacy.

1. Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related thiazole derivatives can inhibit cell proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma).

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid | TBD | TBD |

| Reference Compound (Doxorubicin) | 0.5 | A431 |

| Novel Thiazole Derivative | 1.61 ± 1.92 | Jurkat |

The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring and substituents on the phenyl group are crucial for enhancing anticancer activity .

2. Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant properties. In animal models, certain derivatives showed promising results in reducing seizure activity, comparable to standard anticonvulsants like sodium valproate. The mechanism may involve modulation of neurotransmitter systems or ion channels .

3. PPARγ Agonistic Activity

Recent studies have explored the role of thiazole derivatives as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in glucose metabolism and lipid homeostasis. Compounds similar to (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid demonstrated significant agonistic activity with an EC50 value comparable to known PPARγ agonists .

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that the presence of specific substituents on the thiazole ring significantly influenced the IC50 values across different cell lines, highlighting the importance of structural modifications in enhancing antitumor efficacy.

Study 2: Anticonvulsant Properties

In a controlled study assessing anticonvulsant activity, a series of thiazole derivatives were tested in a PTZ-induced seizure model. The results demonstrated that certain compounds provided substantial protection against seizures, suggesting potential therapeutic applications in epilepsy treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid, and how are intermediates characterized?

- Synthesis : The compound’s core structure involves a thiazole ring fused with a benzoic acid moiety. A typical approach includes:

- Step 1 : Condensation of 4-methoxyphenyl-substituted thiazolidinone precursors with ethylamine derivatives under reflux (e.g., using glacial acetic acid as a catalyst) .

- Step 2 : Coupling the thiazole intermediate with 4-aminobenzoic acid via a Schiff base reaction under controlled pH and temperature .

- Characterization :

- NMR spectroscopy (1H/13C) to confirm regiochemistry and Z/E configuration .

- HPLC for purity assessment (>95% required for biological assays) .

Q. What are the primary biological targets hypothesized for this compound, and how are preliminary activity screens designed?

- Targets : Structural analogs suggest potential interactions with enzymes (e.g., kinases) or receptors involved in inflammation or cancer pathways .

- Screening :

- In vitro assays : Enzyme inhibition assays (e.g., COX-2, EGFR) at concentrations ranging from 1–100 µM, with IC50 calculations .

- Cell-based studies : Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiazole-Schiff base coupling step?

- Critical Parameters :

- Temperature : Maintaining 60–70°C prevents premature cyclization .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Catalysis : Substoichiometric triethylamine (0.5 equiv.) reduces side-product formation .

- Data-Driven Optimization : Use a factorial design (e.g., 3^3 matrix) to evaluate interactions between temperature, solvent, and catalyst .

Q. How can structural analogs guide SAR studies for enhancing target selectivity?

- Analog Design :

| Modification | Impact on Activity | Example Reference |

|---|---|---|

| 4-Methoxy → 4-Fluoro | Increased lipophilicity; improved CNS penetration | |

| Ethyl → Allyl substitution | Altered steric hindrance; reduced off-target binding |

- Mechanistic Validation : Molecular docking against crystallographic targets (e.g., PDB: 1M17) to predict binding modes .

Q. What experimental strategies address contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .

- Compound stability : Perform stability tests under assay conditions (e.g., pH 7.4, 37°C) using LC-MS .

- Statistical Analysis : Apply ANOVA to compare datasets from independent labs, accounting for batch effects .

Methodological Resources

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) for intermediates or preparative HPLC for final compounds .

- Data Interpretation : Leverage computational tools like Gaussian for optimizing Z-configuration stability or PyMol for visualizing ligand-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.